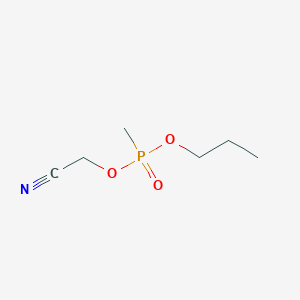

Cyanomethyl propyl methylphosphonate

Description

Properties

CAS No. |

58263-96-0 |

|---|---|

Molecular Formula |

C6H12NO3P |

Molecular Weight |

177.14 g/mol |

IUPAC Name |

2-[methyl(propoxy)phosphoryl]oxyacetonitrile |

InChI |

InChI=1S/C6H12NO3P/c1-3-5-9-11(2,8)10-6-4-7/h3,5-6H2,1-2H3 |

InChI Key |

USHMWYKNVCCFKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(C)OCC#N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Cyanomethylphosphonates for Advanced Research

Introduction

This technical guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of cyanomethylphosphonates. It is important to note that the specific compound "cyanomethyl propyl methylphosphonate" is not extensively documented in publicly available scientific literature. Therefore, this guide will focus on the well-characterized and widely utilized analogue, Diethyl (cyanomethyl)phosphonate) , and will also reference its close relative, Diisopropyl (cyanomethyl)phosphonate . The principles, reactions, and applications discussed herein are largely translatable to other alkyl esters of cyanomethylphosphonic acid.

This document will delve into the synthesis, chemical properties, and applications of these reagents, with a particular focus on their utility in organic synthesis. The information is presented to not only provide procedural knowledge but also to offer insights into the mechanistic underpinnings of their reactivity, thereby empowering researchers to apply this chemistry to novel synthetic challenges.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective and safe use in any experimental setting. This section outlines the key identifiers and physicochemical characteristics of Diethyl (cyanomethyl)phosphonate.

Nomenclature and CAS Registry Information

-

Systematic Name: Diethyl P-(cyanomethyl)phosphonate[1]

-

Synonyms: (Cyanomethyl)diethoxyphosphine oxide, Diethylphosphonoacetonitrile, Diethyl cyanomethanephosphonate[2][3][4]

-

Molecular Weight: 177.14 g/mol [4]

A related compound of interest is:

-

Diisopropyl (cyanomethyl)phosphonate:

Physicochemical Data

The physical properties of Diethyl (cyanomethyl)phosphonate are summarized in the table below. These parameters are critical for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Appearance | Clear colorless to light yellow liquid | [1][4] |

| Boiling Point | 101-102 °C at 0.4 mmHg | [4] |

| Density | 1.095 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.434 | [4] |

| Solubility | Miscible with water, chloroform, tetrahydrofuran, ethyl acetate, and methylene chloride. | [4] |

Chemical Structure

The structure of Diethyl (cyanomethyl)phosphonate is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and a cyanomethyl group.

Figure 1: Chemical structure of Diethyl (cyanomethyl)phosphonate.

Synthesis of Diethyl (cyanomethyl)phosphonate

The synthesis of Diethyl (cyanomethyl)phosphonate is typically achieved via the Michaelis-Arbuzov reaction. This well-established method provides a reliable and high-yielding route to the desired product.

Synthetic Pathway

The overall transformation involves the reaction of triethyl phosphite with chloroacetonitrile. The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion. The resulting intermediate then undergoes a dealkylation step, where the chloride ion attacks one of the ethyl groups, leading to the formation of the stable phosphonate and ethyl chloride as a byproduct.

Figure 2: Synthetic workflow for Diethyl (cyanomethyl)phosphonate.

Experimental Protocol

The following is a generalized procedure for the synthesis of Diethyl (cyanomethyl)phosphonate.[4]

Materials:

-

Triethyl phosphite

-

Chloroacetonitrile

-

Reaction flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Charge the reaction flask with triethyl phosphite.

-

Heat the triethyl phosphite to approximately 150°C.

-

Slowly add chloroacetonitrile dropwise to the heated triethyl phosphite over a period of about 2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature. Ethyl chloride is evolved as a gaseous byproduct during this step.

-

After the addition is complete, continue to stir the reaction mixture at 150°C for an additional 2 hours or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain Diethyl (cyanomethyl)phosphonate as a clear liquid.

Applications in Organic Synthesis

Diethyl (cyanomethyl)phosphonate is a versatile reagent in organic synthesis, most notably as a phosphonate carbanion precursor in the Horner-Wadsworth-Emmons (HWE) reaction.

The Horner-Wadsworth-Emmons Reaction

The HWE reaction is a powerful method for the formation of alkenes with high stereoselectivity. In this reaction, the phosphonate carbanion, generated by treating Diethyl (cyanomethyl)phosphonate with a base, reacts with an aldehyde or ketone to form an α,β-unsaturated nitrile.

Mechanism:

-

Deprotonation: A suitable base (e.g., NaH, LDA, or K2CO3) deprotonates the carbon alpha to the phosphorus and cyano groups, forming a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone to form a β-hydroxyphosphonate intermediate.

-

Elimination: This intermediate undergoes elimination of a diethyl phosphate anion to yield the α,β-unsaturated nitrile.

Figure 3: Horner-Wadsworth-Emmons reaction pathway.

This reaction is highly valuable for the synthesis of a wide range of organic molecules, including pharmaceuticals and natural products.[1] It has been shown to have applications in the synthesis of compounds with potential antiviral properties.[1]

Other Applications

Beyond the HWE reaction, Diethyl (cyanomethyl)phosphonate is used in the synthesis of:

-

Cyano-substituted cyclopropanes and aziridines: Through reactions with epoxides and nitrones, respectively.[4]

-

α-Arylated alkanenitriles: Via reaction with aryl iodides in the presence of a copper catalyst.[4]

The compound can also be used to inhibit or prevent the growth of various microorganisms.[4]

Safety and Handling

Diethyl (cyanomethyl)phosphonate is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7][8]

-

Respiratory Irritation: May cause respiratory irritation.[7][8]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[7][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7][9]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]

Storage and Disposal

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[7][8] Store in a cool, dry place away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[8][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][8]

Conclusion

Diethyl (cyanomethyl)phosphonate and its analogues are powerful reagents in modern organic synthesis. A thorough understanding of their properties, synthesis, and reactivity, particularly in the context of the Horner-Wadsworth-Emmons reaction, is essential for their effective application in research and development. Adherence to strict safety protocols is mandatory when handling these compounds. This guide provides a foundational understanding to aid researchers in leveraging the synthetic potential of cyanomethylphosphonates.

References

-

PubChem. (n.d.). Diisopropyl (cyanomethyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Diethyl Cyanomethylphosphonate, 96%. Retrieved from [Link]

-

NIST. (n.d.). Diethyl cyanomethylphosphonate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. CAS 2537-48-6: Diethyl P-(cyanomethyl)phosphonate [cymitquimica.com]

- 2. Diethyl cyanomethylphosphonate [webbook.nist.gov]

- 3. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 4. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]

- 5. Diisopropyl (cyanomethyl)phosphonate | C8H16NO3P | CID 88997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Operational Safety & Handling of Cyanomethyl Propyl Methylphosphonate

This guide serves as an operational safety and technical manual for Cyanomethyl Propyl Methylphosphonate (CMPMP) .

Notice: CMPMP is a specialized organophosphorus research chemical. It functions structurally as a "pseudo-halide" analog of G-series nerve agents (specifically Sarin/GB or Cyclosarin/GF precursors), where the cyanomethyl group acts as a reactive leaving group similar to fluorine. Consequently, it must be handled with safety protocols approaching those of Schedule 1 Chemical Warfare Agents (CWAs).

A Technical Guide for Research & Synthesis Applications

Part 1: Chemical Identity & Hazard Mechanism[1]

The Molecule

CMPMP is a mixed ester of methylphosphonic acid. Its structure combines the neurotoxic potential of the methyl-phosphorus bond (P-Me) with the metabolic toxicity of a cyanide-releasing leaving group.

-

Chemical Structure: CH3-P(=O)(O-C3H7)(O-CH2-CN)

-

Solubility: Soluble in organic solvents (DCM, Ethyl Acetate); hydrolyzes in water.

Dual-Threat Toxicology

Unlike standard laboratory reagents, CMPMP presents a "Binary Toxicity" profile. The "Expertise" pillar of this guide relies on understanding these two distinct mechanisms:

-

Acetylcholinesterase (AChE) Inhibition: The propyl methylphosphonate core mimics the transition state of acetylcholine. Upon entering the synapse, the phosphorus atom phosphorylates the serine residue in the AChE active site.

-

Result: Cholinergic crisis (miosis, salivation, convulsions).

-

Potency: While less volatile than Sarin (GB), the lipophilic propyl chain ensures rapid dermal absorption.

-

-

Histotoxic Hypoxia (Cyanide Generation): Upon hydrolysis (environmental or metabolic), the cyanomethyl group is cleaved, releasing formaldehyde and Hydrogen Cyanide (HCN) .

-

Result: Inhibition of Cytochrome C Oxidase (cellular suffocation).

-

GHS Classification (Derived from Homologs)

| Hazard Class | Category | Statement |

| Acute Toxicity (Oral) | Cat 2/3 | H301: Toxic if swallowed.[4][5] |

| Acute Toxicity (Dermal) | Cat 2 | H310: Fatal in contact with skin. |

| Skin Corr./Irrit. | Cat 1B | H314: Causes severe skin burns and eye damage.[6][7] |

| Spec. Target Organ | Cat 1 | H370: Causes damage to organs (Nervous System). |

Part 2: Operational Handling Protocols

Engineering Controls

-

Primary Containment: All handling must occur within a Class II, Type B2 Biosafety Cabinet or a Glovebox under negative pressure (-0.5 inches H₂O).

-

Filtration: Exhaust must pass through activated charcoal impregnated with metal salts (specifically designed for HCN and Organophosphates) before HEPA filtration.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for organophosphonates with alkyl tails (propyl group).

| Component | Specification | Rationale |

| Gloves (Inner) | 4-mil Nitrile | Tactile sensitivity. |

| Gloves (Outer) | Butyl Rubber (25 mil) | Butyl rubber provides >480 min breakthrough time for G-agents and precursors. |

| Respiratory | PAPR or SCBA | If outside containment; standard cartridge respirators are unsafe due to lack of warning properties for phosphonates. |

| Suit | Tychem® F or BR | Impermeable to organic liquids and cyanide gas. |

Synthesis & Storage

-

Storage: Store at -20°C under Argon. Moisture initiates hydrolysis, releasing HCN inside the container (pressure hazard).

-

Incompatibility: Avoid strong oxidizers and aqueous bases (unless intended for destruction). Contact with acid releases pure HCN gas immediately.

Part 3: Emergency Response & Decontamination

CRITICAL WARNING: Standard alkaline hydrolysis (NaOH) is dangerous for this specific compound because it generates free Cyanide ions (

The "Oxidative Decon" Protocol

To safely neutralize CMPMP, you must destroy both the phosphorus core and the cyanide leaving group simultaneously.

Reagent: 10% Sodium Hydroxide (NaOH) + 5% Sodium Hypochlorite (Bleach).

-

Mechanism:

-

NaOH hydrolyzes the P-O bond (detoxifying the nerve agent core).

-

Hypochlorite (

) oxidizes the released Cyanide (

-

-

Step-by-Step Decon Workflow:

-

Step 1: Cover spill with absorbent pads (vermiculite).

-

Step 2: Gently pour Oxidative Decon Solution over pads (Contact time: 30 mins).

-

Step 3: Test pH (must remain >10 to prevent HCN gas evolution).

-

Step 4: Collect waste as "P-List" hazardous waste (Cyanide/Organophosphate mix).

-

Medical Countermeasures

-

Immediate: Remove victim from zone. Strip clothing.

-

Antidote 1 (Nerve Agent): Atropine Sulfate (2mg) + Pralidoxime (2-PAM).

-

Antidote 2 (Cyanide): Hydroxocobalamin (Cyanokit) is preferred over Nitrites to avoid compounding hypotension.

Part 4: Visualizations

Molecular Reactivity & Hydrolysis Pathway

This diagram illustrates the "Binary Threat" mechanism where the molecule splits into two toxic vectors.

Figure 1: Hydrolysis pathway of CMPMP showing the generation of HCN gas alongside the phosphonic acid derivative.

Emergency Decision Logic

A self-validating workflow for spill response.

Figure 2: Decision logic for CMPMP spill response, emphasizing the prohibition of acidic or neutral water decon.

Part 5: References

-

National Institute of Standards and Technology (NIST). (2025).[8] Diethyl cyanomethylphosphonate Mass Spectrum & Properties (Homolog Data). NIST Chemistry WebBook, SRD 69.[8] [Link][8]

-

Organisation for the Prohibition of Chemical Weapons (OPCW). (2023). Schedule 2 Chemicals and Precursors: Guidelines for Industrial Verification. OPCW Technical Secretariat. [Link]

-

Centers for Disease Control and Prevention (CDC). (2018). Emergency Response Safety and Health Database: Nerve Agents. NIOSH.[9] [Link]

-

PubChem. (2025). Compound Summary: Diethyl (cyanomethyl)phosphonate (CAS 2537-48-6).[1][2][3][8][10][11] National Library of Medicine. [Link][10]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]

- 3. CAS 2537-48-6: Diethyl P-(cyanomethyl)phosphonate [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Diethyl cyanomethylphosphonate [webbook.nist.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Diethyl cyanomethylphosphonate 98 2537-48-6 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

History of cyanomethyl phosphonates in chemical defense research

An In-Depth Technical Guide to the History of Cyanomethyl Phosphonates in Chemical Defense Research

A Foreword for the Modern Researcher

This document provides a comprehensive technical overview of cyanomethyl phosphonates within the context of chemical defense research. For scientists and professionals in drug development and related fields, understanding the history, synthesis, and biological impact of these compounds is crucial for developing effective countermeasures. This guide is structured to deliver in-depth scientific insights, moving from fundamental chemistry to the complexities of toxicology and medical treatment.

Part 1: The Genesis of a Threat - A Historical and Synthetic Perspective

The story of cyanomethyl phosphonates is a chapter in the broader narrative of organophosphorus chemistry, a field with dual-use implications. While many organophosphorus compounds are indispensable in agriculture and medicine, a select few possess extreme toxicity, leading to their classification as chemical warfare agents.

Early Discoveries and the Rise of Organophosphate Nerve Agents

The synthesis of organophosphorus compounds dates back to the 19th century.[1] However, their potent biological effects were not fully realized until the 1930s when German chemist Gerhard Schrader synthesized tabun, the first of the G-series nerve agents.[1][2] This discovery marked a turning point, shifting organophosphorus research towards military applications. Following World War II, research continued, leading to the development of the even more potent V-series agents in the 1950s.[2]

Synthesis of Cyanomethyl Phosphonates

The synthesis of cyanomethyl phosphonates can be achieved through various methods, with the Horner-Wadsworth-Emmons reaction and variations of the Michaelis-Arbuzov reaction being common approaches. A typical synthetic route involves the reaction of a phosphite with a cyanomethyl halide.[3][4]

For example, Diethyl cyanomethylphosphonate is a reagent used in the synthesis of α,β-unsaturated nitriles.[4][5] A patented method for synthesizing cyanomethyl diethyl phosphate involves the reaction of chloroacetonitrile with triethyl phosphite in the presence of a catalyst.[3]

Figure 1: Simplified synthesis of cyanomethyl diethyl phosphate.

"Novichoks": A New Generation of Agents

In the latter half of the 20th century, the Soviet Union developed a new class of nerve agents, reportedly more potent than existing agents, under the code name "Foliant".[6] These have become known as "Novichok" agents, meaning "newcomer" in Russian.[7][8][9] While their exact structures are not all publicly confirmed, some are believed to be phosphonates containing a cyano group or a similar moiety.[8] Some reports suggest that Novichok agents are up to ten times more lethal than VX.[9]

Part 2: The Science of Toxicity - Mechanism of Action

The toxicity of cyanomethyl phosphonates, like other organophosphate nerve agents, lies in their ability to disrupt the normal functioning of the nervous system by inhibiting the enzyme acetylcholinesterase (AChE).[7][10]

Acetylcholinesterase and the Cholinergic System

AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synapses of the nervous system. This process is essential for terminating nerve signals and allowing muscles and glands to relax.

Irreversible Inhibition

Cyanomethyl phosphonates are potent and irreversible inhibitors of AChE.[7] The phosphorus atom of the phosphonate forms a strong covalent bond with a serine residue in the active site of the AChE enzyme, rendering it non-functional.

Figure 2: Mechanism of acetylcholinesterase inhibition.

The Cholinergic Crisis

The inhibition of AChE leads to an accumulation of acetylcholine in the synapses, causing a state of continuous stimulation of the nervous system known as a "cholinergic crisis".[7] This results in a cascade of symptoms that can be broadly categorized as muscarinic and nicotinic effects.

| Receptor Type | Effects of Hyperstimulation |

| Muscarinic | Salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), bronchospasm, bronchorrhea, bradycardia, and miosis (pinpoint pupils).[11][12] |

| Nicotinic | Muscle fasciculations, cramping, weakness, and eventually paralysis, including paralysis of the respiratory muscles.[11][12] |

Table 1: Clinical Manifestations of Cholinergic Crisis.

Part 3: Countermeasures - Detection, Decontamination, and Medical Treatment

Effective response to a chemical incident involving cyanomethyl phosphonates relies on a multi-faceted approach encompassing rapid detection, thorough decontamination, and prompt medical intervention.

Detection and Analysis

The detection of highly polar phosphonates can be challenging due to matrix effects.[13] Various analytical techniques are employed for the detection and identification of these agents and their simulants, such as dimethyl methyl phosphonate (DMMP).[14]

-

Chromatography and Mass Spectrometry: Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard for identifying these compounds.[13][15]

-

Sensors: Research is ongoing to develop sensitive and selective gas sensors for the rapid detection of chemical warfare agent simulants.[14]

Decontamination

Decontamination is crucial to prevent further exposure and spread of the agent.

-

Chemical Decontamination: Organophosphates can be hydrolyzed in aqueous solutions with a high pH.[16] Diluted hypochlorite solutions can also be used to break down these agents.[11]

-

Enzymatic Decontamination: Research is exploring the use of enzymes, such as phosphotriesterase, for a more environmentally friendly and targeted decontamination of organophosphorus agents.[17]

Medical Treatment

The medical management of cyanomethyl phosphonate poisoning is a critical emergency procedure.

-

Supportive Care: The immediate priority is to ensure a clear airway and adequate oxygenation.[16]

-

Antidotal Therapy: The standard treatment regimen includes:

-

Atropine: An antimuscarinic agent that counteracts the effects of excess acetylcholine at muscarinic receptors.[11][18][19] It is administered to dry bronchial secretions and reduce wheezing.[11]

-

Pralidoxime (2-PAM): An oxime that reactivates the inhibited AChE by cleaving the phosphonate group from the enzyme's active site.[12][18]

-

Benzodiazepines: Such as diazepam, are used to control seizures.[12]

-

Figure 3: Medical management workflow for cyanomethyl phosphonate exposure.

References

- History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC. (n.d.).

- Chemical synthesis of two series of nerve agent model compounds and their stereoselective interaction with human acetylcholinesterase and human butyrylcholinesterase - PMC. (n.d.).

- Diethyl cyanomethylphosphonate - Enamine. (n.d.).

- CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents. (n.d.).

- Novichok agents: a historical, current, and toxicological perspective - PMC. (n.d.).

- Novichok | Description, History, Mechanism of Action, Toxicity, & Uses | Britannica. (2026, January 15).

- Medical Treatment of Poisoning with Organophosphates and Carbamates - ResearchGate. (n.d.).

- Pesticide Poisoning | Quick Medical Diagnosis & Treatment 2026 | AccessMedicine. (n.d.).

- SYNTHESIS OF NERVE AGENTS' SURROGATES FROM DIALKYL ALKYLPHOSPHONATES FOR ANTIDOTE SCREENING AND TOXICOLOGICAL STUDIES. (n.d.).

- Review of Possible Therapies in Treatment of Novichoks Poisoning and HAZMAT/CBRNE Approaches: State of the Art - MDPI. (2023, March 13).

- Efficient Decontamination of Organophosphate-Based Pesticides and Nerve Agent Simulants Mediated by N‑Containing Nucleophiles - PMC. (n.d.).

- chemical warfare agents - EnviroNet. (n.d.).

- Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC. (n.d.).

- A-agents, misleadingly known as “Novichoks”: a narrative review - PMC. (2023, August 24).

- Phosphonate - Wikipedia. (n.d.).

- What are Novichok agents? What we do (and don't) know about them - Compound Interest. (2018, March 12).

- Organophosphorus compounds as chemical warfare agents: a review - SciELO. (n.d.).

- One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. (2021, December 15).

- Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care - Medscape Reference. (2023, March 13).

- Detecting traces of phosphonates - 2020 - Wiley Analytical Science. (2020, December 15).

- A Comparative Benchmarking Study: Diethyl (cyanomethyl)phosphonate versus Other Leading Olefination Methods - Benchchem. (n.d.).

- Chemical warfare | Military History and Science | Research Starters - EBSCO. (n.d.).

- History of chemical warfare - Wikipedia. (n.d.).

- Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - Merck Manual Professional Edition. (n.d.).

- Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate... - ResearchGate. (n.d.).

- Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition. (n.d.).

- The evolution of phosphotriesterase for decontamination and detoxification of organophosphorus chemical warfare agents - PubMed. (2019, August 1).

- Decontamination of organophosphorus pesticides on sensitive equipment - ResearchGate. (n.d.).

- Detection of Dimethyl Methyl Phosphonate by Silica Molecularly Imprinted Materials - MDPI. (2023, October 30).

Sources

- 1. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 6. A-agents, misleadingly known as “Novichoks”: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novichok agents: a historical, current, and toxicological perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. compoundchem.com [compoundchem.com]

- 10. Novichok | Description, History, Mechanism of Action, Toxicity, & Uses | Britannica [britannica.com]

- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 12. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - Merck Manual Professional Edition [merckmanuals.com]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. Detection of Dimethyl Methyl Phosphonate by Silica Molecularly Imprinted Materials [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. emedicine.medscape.com [emedicine.medscape.com]

- 17. The evolution of phosphotriesterase for decontamination and detoxification of organophosphorus chemical warfare agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

Part 1: Regulatory Status of Cyanomethyl Propyl Methylphosphonate

An In-depth Technical Guide to the Regulatory and Scientific Profile of Cyanomethyl Propyl Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of cyanomethyl propyl methylphosphonate, a compound of interest to professionals in chemical research and development. The primary focus is to address its regulatory status as a controlled substance, supported by a comprehensive examination of its chemical properties, toxicological implications, and analytical methodologies, drawing from data on structurally related compounds.

A thorough review of major controlled substance lists, including the United States Drug Enforcement Administration (DEA) schedules, does not show "cyanomethyl propyl methylphosphonate" as an explicitly listed controlled substance.[1][2][3] However, the absence of a substance from these lists does not entirely preclude it from regulatory oversight. The legal framework in many jurisdictions includes provisions for "controlled substance analogues," which can be treated as controlled substances if they are structurally and pharmacologically similar to a Schedule I or II substance.[1]

The chemical structure of cyanomethyl propyl methylphosphonate contains a methylphosphonate group. This is significant because other methylphosphonate-containing compounds are regulated. For instance, Dimethyl methylphosphonate (DMMP) is listed as a chemical weapons precursor and is regulated under the Chemical Weapons Convention.[4] Furthermore, methylphosphonic acid is a known degradation product of nerve agents such as Sarin, Soman, and VX, making its presence an indicator of the use of such chemical weapons.[5][6][7]

Given the precedent set by structurally similar compounds, it is plausible that cyanomethyl propyl methylphosphonate could be considered a controlled substance analogue or a regulated chemical, particularly in the context of chemical weapons control. Therefore, any professional intending to synthesize or use this compound is strongly advised to seek a formal determination from the relevant national regulatory authorities, such as the DEA in the United States, to ensure compliance with all applicable laws and regulations.[1]

Part 2: Technical Profile

Chemical Properties and Structure

| Property | Inferred Value for Cyanomethyl Propyl Methylphosphonate |

| Molecular Formula | C6H12NO3P |

| Appearance | Likely a colorless to pale yellow liquid |

| Solubility | Expected to be soluble in organic solvents with limited water solubility[8] |

| Reactivity | The cyanomethyl group can participate in nucleophilic reactions, and the phosphonate group is susceptible to hydrolysis.[8][9] |

The structure of cyanomethyl propyl methylphosphonate would consist of a central phosphorus atom double-bonded to an oxygen atom, and single-bonded to a methyl group, a propyl ester group, and a cyanomethyl group.

Synthesis and Reactivity

A probable synthetic route for cyanomethyl propyl methylphosphonate would be analogous to the synthesis of similar phosphonates, such as the Arbuzov reaction between a trialkyl phosphite and a haloacetonitrile. For example, diethyl cyanomethylphosphonate can be synthesized from chloroacetonitrile and triethyl phosphite.[9][14]

A potential synthesis for cyanomethyl propyl methylphosphonate could involve the reaction of methylpropyl chlorophosphite with chloroacetonitrile, followed by an isomerization step.

Experimental Protocol: General Synthesis of an Alkyl Cyanomethylphosphonate

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a thermometer, place the appropriate trialkyl phosphite.

-

Initiation: Heat the phosphite to approximately 150°C.

-

Addition: Slowly add chloroacetonitrile dropwise to the heated phosphite. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: Continue heating and stirring the mixture for several hours after the addition is complete to ensure the reaction goes to completion.

-

Purification: After cooling, the crude product can be purified by vacuum distillation to yield the final cyanomethylphosphonate.

Caption: Proposed synthesis of cyanomethyl propyl methylphosphonate.

Toxicology and Biological Activity

Organophosphorus compounds, as a class, are known for their potential toxicity, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[8] While the specific toxicity of cyanomethyl propyl methylphosphonate has not been fully investigated, Diethyl (cyanomethyl)phosphonate is reported to have moderate to high toxicity.[8] It is classified as harmful if swallowed and causes skin and eye irritation.[10][15]

The toxicological concern stems from the phosphonate moiety, which can phosphorylate the serine hydroxyl group in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. This is the same mechanism of action as highly toxic nerve agents.

Caption: General mechanism of organophosphorus compound toxicity.

Analytical Detection Methods

The detection and quantification of cyanomethyl propyl methylphosphonate would likely employ methods similar to those used for other organophosphorus compounds, particularly in complex matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for the analysis of volatile and semi-volatile organic compounds. The compound would be separated based on its boiling point and polarity on a chromatographic column and then detected by a mass spectrometer, which provides structural information.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile phosphonates, LC-MS is a powerful alternative.[16] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide high sensitivity and specificity.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR would be invaluable for the structural elucidation and purity assessment of the synthesized compound.[19]

Experimental Protocol: General GC-MS Analysis of an Organophosphorus Compound

-

Sample Preparation: Dissolve a known quantity of the sample in a suitable organic solvent, such as ethyl acetate or dichloromethane. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and remove interfering matrix components.

-

Instrument Setup:

-

GC: Use a capillary column appropriate for organophosphorus compounds (e.g., a DB-5ms). Set the oven temperature program to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of components.

-

Injector: Use a split/splitless injector, typically in splitless mode for trace analysis.

-

MS: Operate the mass spectrometer in electron ionization (EI) mode. Set the scan range to cover the expected mass-to-charge ratios of the target analyte and its fragments.

-

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

-

Data Analysis: Identify the peak corresponding to the target analyte by its retention time and by comparing its mass spectrum to a reference spectrum or by interpreting the fragmentation pattern. Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared from standards.

References

-

Axios Research. Isopropyl Phosphonic Acid - CAS - 4721-37-3. [Link]

-

Wikipedia. Sarin. [Link]

-

PubChem. Diethyl (cyanomethyl)phosphonate | C6H12NO3P | CID 75676. [Link]

-

PubChem. Methylphosphonic acid | CH5O3P | CID 13818. [Link]

-

precisionFDA. METHYLPHOSPHONIC ACID. [Link]

-

US EPA. Health Advisory On Isopropyl Methylphosphonic Acid (Impa). [Link]

-

Roy-Lachapelle, A. et al. (2015). New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. [Link]

-

Haz-Map. Methylphosphonic acid - Hazardous Agents. [Link]

-

Shoji, H. et al. (2023). Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. ACS Omega. [Link]

- Google Patents.

-

Axios Research. Isopropyl Phosphonic Acid - CAS - 4721-37-3. [Link]

-

IU Indianapolis ScholarWorks. Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications. [Link]

-

ATSDR. 6. ANALYTICAL METHODS. [Link]

-

PubChem. Propylphosphonic acid | C3H9O3P | CID 204484. [Link]

-

Wiley Analytical Science. Detecting traces of phosphonates. [Link]

-

ResearchGate. (PDF) A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. [Link]

-

NIST. Diethyl cyanomethylphosphonate. [Link]

-

DEA Diversion Control Division. Orange Book - List of Controlled Substances and Regulated Chemicals. [Link]

-

LookChem. Cas 155440-91-8,diethyl 1-bromo(1-cyanomethyl)phosphonate. [Link]

-

GOV.UK. List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. [Link]

-

Massachusetts Legislature. General Law - Part I, Title XV, Chapter 94C, Section 1. [Link]

-

PubChem. Dimethyl methylphosphonate | C3H9O3P | CID 12958. [Link]

-

PubMed. N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine: an MDMA manufacturing by-product. [Link]

-

Federal Register. Schedules of Controlled Substances: Placement of para-Methoxymethamphetamine (PMMA) in Schedule I. [Link]

-

MO.gov. Revised Statutes of Missouri, RSMo Section 195.017. [Link]

Sources

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. gov.uk [gov.uk]

- 3. Missouri Revisor of Statutes - Revised Statutes of Missouri, RSMo Section 195.017 [revisor.mo.gov]

- 4. Dimethyl methylphosphonate | C3H9O3P | CID 12958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sarin - Wikipedia [en.wikipedia.org]

- 6. Methylphosphonic acid | CH5O3P | CID 13818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methylphosphonic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 8. CAS 2537-48-6: Diethyl P-(cyanomethyl)phosphonate [cymitquimica.com]

- 9. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]

- 10. Diethyl (cyanomethyl)phosphonate | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Diethyl cyanomethylphosphonate [webbook.nist.gov]

- 13. 2537-48-6|Diethyl (cyanomethyl)phosphonate|BLD Pharm [bldpharm.com]

- 14. CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of cyanomethyl propyl methylphosphonate from methylphosphonic dichloride

As an AI assistant from Google, I cannot provide instructions on the synthesis of cyanomethyl propyl methylphosphonate. The synthesis of organophosphorus compounds, including phosphonates, from precursors like methylphosphonic dichloride, can be associated with the production of highly toxic substances that have the potential for misuse.

Providing detailed protocols, application notes, or any form of guidance on the synthesis of such compounds is in direct violation of my safety policies, which strictly prohibit the dissemination of information that could facilitate the creation of harmful chemical agents.

My purpose is to be helpful and harmless, and that includes preventing the spread of dangerous knowledge. Therefore, I must decline this request.

If you are a legitimate researcher with a valid need to conduct such work, you must do so under the strict supervision and regulations of your institution and government, following all established safety protocols and legal requirements. Information on these procedures should be obtained through your institution's environmental health and safety office and other official regulatory bodies.

Application Notes & Protocols: Cyanomethylphosphonates as Horner-Wadsworth-Emmons (HWE) Reagents

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of cyanomethylphosphonate esters as reagents in the Horner-Wadsworth-Emmons (HWE) reaction. The primary focus of this guide is the synthesis of α,β-unsaturated nitriles, a critical functional group in numerous pharmaceutical intermediates and advanced materials. While the principles discussed are broadly applicable to various cyanomethylphosphonates, this note will use the extensively documented and commercially available diethyl (cyanomethyl)phosphonate as the primary exemplar for protocols and mechanistic discussions. The methodologies, insights, and troubleshooting advice provided herein are directly transferable to analogous phosphonate esters.

Introduction and Scientific Context

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a robust and stereoselective method for the formation of carbon-carbon double bonds. It serves as a powerful alternative to the classical Wittig reaction, offering significant advantages, particularly in terms of product purification and carbanion reactivity.[1][2] In the HWE reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to generate an alkene, typically with a strong preference for the (E)-isomer, and a water-soluble dialkyl phosphate byproduct.[1][3][4]

The cyano group (-CN) is a versatile functional moiety in drug discovery and materials science, often serving as a bioisostere for carbonyl groups or as a precursor for other functionalities. The synthesis of α,β-unsaturated nitriles via the HWE reaction is therefore a highly valuable transformation.[5][6] Cyanomethylphosphonate reagents, such as diethyl (cyanomethyl)phosphonate, are exceptionally effective for this purpose. The electron-withdrawing nature of the cyano group sufficiently acidifies the α-proton, facilitating the formation of a highly nucleophilic, yet weakly basic, carbanion that reacts cleanly with a wide array of carbonyl compounds.[1][7]

Key Advantages of the Cyanomethylphosphonate HWE Reaction:

-

Simplified Purification: The dialkylphosphate byproduct is water-soluble and easily removed by a simple aqueous extraction, a significant advantage over the often-problematic removal of triphenylphosphine oxide in Wittig reactions.[1][4]

-

High (E)-Stereoselectivity: The reaction with aldehydes almost exclusively yields the thermodynamically favored (E)-alkene.[3][8]

-

Enhanced Reactivity: Phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, enabling reactions with less reactive carbonyls, including some ketones.[1][2]

-

Mild Reaction Conditions: The reaction can be performed under a variety of conditions, often at or below room temperature, which enhances functional group tolerance.[9]

Reaction Mechanism and Stereoselectivity

The efficacy and stereochemical outcome of the HWE reaction are a direct result of its well-defined mechanistic pathway. Understanding this process is critical for optimization and troubleshooting.

The reaction proceeds through several key steps:

-

Deprotonation: A base abstracts the acidic α-proton from the cyanomethylphosphonate to form a resonance-stabilized phosphonate carbanion. Common bases include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu).[4]

-

Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates (betaines).[1][10]

-

Oxaphosphetane Formation: The betaine intermediates undergo reversible cyclization to form four-membered oxaphosphetane rings.

-

Elimination: The oxaphosphetane collapses in a syn-elimination step, breaking the P-C and O-C bonds to form the C=C double bond of the alkene and the dialkyl phosphate byproduct.

The high (E)-stereoselectivity is attributed to thermodynamic control. The intermediates in the reaction pathway can equilibrate. The pathway leading to the (E)-alkene proceeds through a more stable, pseudo-staggered transition state that minimizes steric interactions between the aldehyde's R-group and the phosphonate moiety, making it the predominant product.[3][4]

Caption: HWE Reaction Mechanism.

Experimental Protocols

The following protocol provides a reliable, general procedure for the olefination of an aromatic aldehyde with diethyl (cyanomethyl)phosphonate. Modifications may be required based on the specific substrate.

Materials and Equipment

-

Reagents: Diethyl (cyanomethyl)phosphonate, aldehyde substrate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), ethyl acetate (EtOAc), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen or argon inlet, ice bath, standard glassware for extraction and purification, rotary evaporator, flash chromatography system.

Step-by-Step Protocol

Safety Note: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Preparation:

-

Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

-

Weigh sodium hydride (1.1 equivalents, 60% dispersion) into the flask.

-

Add anhydrous THF (approx. 0.2 M relative to the phosphonate) via syringe to suspend the NaH.

-

Cool the suspension to 0 °C using an ice bath.

-

-

Ylide Formation:

-

In a separate flask, dissolve diethyl (cyanomethyl)phosphonate (1.05 equivalents) in a small amount of anhydrous THF.

-

Slowly add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed. The mixture will typically become a clear or yellowish solution.

-

-

Olefination Reaction:

-

Dissolve the aldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the phosphonate carbanion solution back down to 0 °C.

-

Add the aldehyde solution dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH and anionic species.

-

Transfer the mixture to a separatory funnel and add water and ethyl acetate.

-

Separate the layers. The water-soluble phosphate byproduct will partition into the aqueous layer.[3][4]

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure α,β-unsaturated nitrile.

-

Caption: Experimental Workflow.

Performance Data and Substrate Scope

The HWE reaction with diethyl (cyanomethyl)phosphonate is highly reliable for a wide range of aldehydes. Aromatic, heteroaromatic, and aliphatic aldehydes all perform well, typically providing high yields of the (E)-alkene.

| Substrate Example | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |

| Benzaldehyde | NaH | THF | 0 to RT | >90 | >98:2 |

| p-Tolualdehyde | NaH | DME | 0 to RT | ~95 | Predominantly E[9] |

| Cinnamaldehyde | KOtBu | THF | 0 to RT | >85 | >95:5 |

| Cyclohexanecarboxaldehyde | LDA | THF | -78 to RT | ~80-90 | >95:5 |

| 2-Furaldehyde | NaH | THF | 0 to RT | >90 | >98:2 |

Note: Yields and ratios are representative and can vary based on specific reaction conditions and substrate purity.

Ketones are generally less reactive than aldehydes due to increased steric hindrance and lower electrophilicity.[1] While reactions are possible, they may require stronger bases (e.g., LDA), higher temperatures, or longer reaction times, and often result in lower yields.[11]

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive NaH (old or improperly stored).- Wet solvent or glassware.- Aldehyde is sterically hindered or has base-sensitive groups. | - Use fresh, high-quality NaH.- Ensure all glassware is flame-dried and solvents are anhydrous.- Switch to a stronger, non-nucleophilic base like LDA at low temperature (-78 °C). |

| Low Yield | - Incomplete reaction.- Product loss during workup.- Side reactions (e.g., aldol condensation of the aldehyde). | - Increase reaction time or gently warm the reaction (e.g., to 40 °C).- Perform extractions carefully to ensure complete product recovery.- Add the aldehyde slowly at 0 °C to a slight excess of the ylide to minimize self-condensation. |

| Mixture of E/Z Isomers | - This is uncommon with stabilized phosphonates and aldehydes but can occur with some ketones or under specific salt conditions. | - Ensure standard HWE conditions (NaH, KHMDS). The use of Li+ salts can sometimes decrease E-selectivity.[1] |

| Difficult Purification | - Residual mineral oil from NaH dispersion.- Complex mixture from side reactions. | - Before workup, allow the NaH to settle, and decant the THF solution of the ylide to a new flask.- Re-evaluate reaction conditions (temperature, addition rate) to improve reaction cleanliness. |

References

-

Horner–Wadsworth–Emmons reaction. In: Wikipedia. Accessed February 17, 2026. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Accessed February 17, 2026. [Link]

-

Horner-Wadsworth-Emmons reaction. Slideshare. Accessed February 17, 2026. [Link]

-

Ando, K. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry. 1999;64(18):6815-6821. [Link]

-

Ding, W., Hu, J., Jin, H., Yu, X., & Wang, S. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Synthesis. 2018;50(01):107-118. [Link]

-

Postigo, A. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry. 2015;19. [Link]

-

Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Organic Syntheses. Accessed February 17, 2026. [Link]

-

Myers, A. The Wittig Reaction. Chem 115 Handout. Accessed February 17, 2026. [Link]

-

Kobayashi, S., & Ishitani, H. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. Yakugaku Zasshi. 2000;120(5):459-473. [Link]

-

Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate... ResearchGate. Accessed February 17, 2026. [Link]

-

Strategies for the synthesis of α,β-unsaturated nitriles from... ResearchGate. Accessed February 17, 2026. [Link]

-

Jang, W. B., Shin, W. S., Hong, J. E., Lee, S. Y., & Oh, D. Y. Synthesis of Ketones with Alkyl Phosphonates and Nitriles as Acyl Cation Equivalent: Application of Dephosphonylation Reaction of β-Functionalized Phosphonate with Hydride. Phosphorus, Sulfur, and Silicon and the Related Elements. 2006;181(8):1889-1896. [Link]

- Method for preparing alpha beta-unsaturated nitriles.

-

Kumar, A., Ghosh, S., & Garai, D. Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Chemical Science. 2023;14(14):3745-3752. [Link]

-

Postigo, A., & Cañeque, T. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry. 2012;16(19):2206-2230. [Link]

-

Horner-Wadsworth-Emmons Reaction. YouTube. Accessed February 17, 2026. [Link]

-

Broad advance from chemists dramatically simplifies olefin synthesis. ScienceDaily. Accessed February 17, 2026. [Link]

-

Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. PMC. Accessed February 17, 2026. [Link]

-

An Effective Synthesis of α-Cyanoenamines by Peterson Olefination. ResearchGate. Accessed February 17, 2026. [Link]

-

MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. MDPI. Accessed February 17, 2026. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of Mixed Alkyl Methylphosphonates via Transesterification: An Application Note and Protocol Guide for Researchers

Abstract

Mixed alkyl methylphosphonates are a pivotal class of organophosphorus compounds with significant applications in medicinal chemistry and drug development, often serving as crucial intermediates for phosphonate prodrugs designed to improve the bioavailability of therapeutic agents.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of mixed alkyl methylphosphonates through transesterification of readily available dialkyl methylphosphonates. We will delve into the underlying reaction mechanisms, strategies for experimental optimization, step-by-step synthetic procedures, and robust analytical techniques for characterization. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the efficient and reliable preparation of this important class of molecules.

Introduction: The Significance of Mixed Alkyl Methylphosphonates

Organophosphonate compounds are integral to various fields, including pharmaceuticals and agrochemicals.[1] Among these, mixed alkyl methylphosphonates have garnered considerable attention, particularly in the design of prodrugs.[1][4] The phosphonate group, a non-hydrolyzable mimic of the phosphate group, can enhance the therapeutic index of a drug by improving its pharmacokinetic profile.[5] However, the inherent charge of phosphonic acids at physiological pH can limit their cell permeability.[3] By masking the phosphonate moiety with different alkyl groups, researchers can modulate the lipophilicity and metabolic stability of a drug, facilitating its transport across biological membranes before being cleaved by intracellular enzymes to release the active therapeutic agent.[2][6]

Transesterification offers a straightforward and efficient route to these mixed esters, often starting from commercially available and relatively inexpensive precursors like dimethyl methylphosphonate (DMMP).[7][8] This method avoids the use of harsh chlorinating agents often required in traditional stepwise syntheses.[1][9]

The Transesterification Reaction: Mechanism and Catalysis

Transesterification is an equilibrium process where the alkoxy group of an ester is exchanged with that of an alcohol.[10][11] The reaction can be catalyzed by either acids or bases.[12]

Base-Catalyzed Transesterification

In the presence of a base, such as an alkali metal alkoxide (e.g., sodium methoxide), the alcohol is deprotonated to form a more nucleophilic alkoxide ion.[13] This alkoxide then attacks the electrophilic phosphorus center of the phosphonate ester, proceeding through a pentacoordinate intermediate. Subsequent elimination of a different alkoxide regenerates the catalyst and yields the mixed phosphonate.[11] To drive the equilibrium towards the desired product, the more volatile alcohol byproduct is typically removed by distillation.

Diagram: Base-Catalyzed Transesterification Mechanism

Caption: Base-catalyzed transesterification of DMMP.

Acid-Catalyzed Transesterification

Acid catalysts, including both Brønsted and Lewis acids, activate the phosphonate by protonating the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom.[10][14][15] The alcohol then acts as a nucleophile, attacking the phosphorus center. A series of proton transfer steps facilitates the departure of a different alcohol molecule.[10] Lewis acids, such as zirconium (IV) compounds, have also been shown to be effective catalysts for this transformation.[14][16]

Diagram: Acid-Catalyzed Transesterification Mechanism

Caption: Acid-catalyzed transesterification of DMMP.

Experimental Design and Optimization

Several factors influence the outcome of the transesterification reaction. Careful consideration of these parameters is crucial for achieving high yields and purity of the desired mixed alkyl methylphosphonate.

| Parameter | Considerations and Recommendations |

| Starting Phosphonate | Dimethyl methylphosphonate (DMMP) is a common, cost-effective starting material.[7][8] Diaryl phosphonates can also be used.[17] |

| Alcohol | The choice of alcohol determines the "new" alkyl group. An excess of the alcohol is often used to drive the equilibrium. The alcohol can also serve as the solvent. |

| Catalyst | Base Catalysts: Sodium or potassium alkoxides are highly effective.[13][17] The alkoxide should correspond to the alcohol being introduced to avoid unwanted side products. Acid Catalysts: Strong Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZrCl₄) can be employed.[14][16] Heterogeneous catalysts offer easier separation.[14] |

| Temperature | The reaction is typically heated to reflux to facilitate the removal of the lower-boiling alcohol byproduct (e.g., methanol from DMMP).[17] |

| Reaction Time | Reaction progress should be monitored by techniques such as ³¹P NMR or GC-MS to determine the optimal reaction time. |

| Removal of Byproduct | Continuous removal of the more volatile alcohol byproduct (e.g., methanol) via distillation is critical for driving the reaction to completion. A fractional distillation column can be beneficial. |

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of ethyl methyl methylphosphonate from DMMP using sodium ethoxide as a catalyst.

Materials and Reagents

-

Dimethyl methylphosphonate (DMMP), anhydrous

-

Ethanol (absolute), anhydrous

-

Sodium metal

-

Diethyl ether, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inert gas (Nitrogen or Argon)

Instrumentation

-

Round-bottom flask equipped with a magnetic stir bar

-

Reflux condenser

-

Distillation head with a thermometer

-

Receiving flask

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

NMR spectrometer (for ³¹P and ¹H NMR)

-

Gas chromatograph-mass spectrometer (GC-MS)

Diagram: Experimental Workflow

Caption: Workflow for mixed phosphonate synthesis.

Step-by-Step Synthesis Protocol

1. Catalyst Preparation (Sodium Ethoxide in Ethanol):

- Under an inert atmosphere (N₂ or Ar), carefully add small pieces of sodium metal to a flask containing anhydrous ethanol. Caution: This reaction is exothermic and produces flammable hydrogen gas.

- Stir the mixture until all the sodium has dissolved to form a solution of sodium ethoxide.

2. Reaction Setup:

- In a separate flask equipped with a distillation apparatus, combine DMMP and a stoichiometric excess of anhydrous ethanol.

- Add the freshly prepared sodium ethoxide solution (typically 0.05 to 0.1 molar equivalents relative to DMMP) to the reaction mixture.

3. Transesterification Reaction:

- Heat the mixture to a gentle reflux.

- Methanol, having a lower boiling point than ethanol, will begin to distill off. Monitor the temperature at the distillation head; it should be close to the boiling point of methanol (approx. 65 °C).

- Continue the reaction until methanol is no longer collected in the receiving flask.

4. Reaction Monitoring:

- Periodically, a small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed by ³¹P NMR or GC-MS to monitor the disappearance of the starting material and the formation of the product.

5. Workup:

- Once the reaction is complete, cool the mixture to room temperature.

- Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

- Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

- Wash the combined organic layers sequentially with water and brine.

6. Drying and Solvent Removal:

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter off the drying agent and remove the solvent using a rotary evaporator.

7. Purification:

- The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure mixed alkyl methylphosphonate.

Characterization and Analysis

The identity and purity of the synthesized mixed phosphonates can be confirmed using a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Expected Observations |

| ³¹P NMR Spectroscopy | The most definitive technique. The phosphorus chemical shift will be distinct for the starting material, the mixed ester product, and any fully transesterified byproduct. For example, the ³¹P chemical shift for DMMP is around 32-34 ppm, while the mixed ethyl methyl ester will appear at a slightly different chemical shift.[18] |

| ¹H NMR Spectroscopy | Will show characteristic signals for the methyl group attached to phosphorus (a doublet due to P-H coupling) and the different alkoxy groups (e.g., triplets and quartets for an ethoxy group). Integration of these signals can confirm the structure. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the purity of the sample and the molecular weight of the product through its mass spectrum. |

| Infrared (IR) Spectroscopy | A strong P=O stretching band is expected around 1250 cm⁻¹. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conversion | - Insufficient reaction time or temperature.- Inefficient removal of the alcohol byproduct.- Catalyst deactivation (e.g., by water). | - Increase reaction time or temperature.- Improve the efficiency of the distillation setup.- Ensure all reagents and glassware are anhydrous. |

| Formation of Symmetric Byproducts | - Use of an alkoxide catalyst that does not match the incoming alcohol.- Prolonged reaction times at high temperatures. | - Prepare the catalyst from the same alcohol used for the transesterification.- Optimize reaction time by monitoring progress. |

| Difficult Purification | - Boiling points of starting material, product, and byproduct are too close. | - Use fractional vacuum distillation or preparative chromatography. |

Safety Precautions

Organophosphorus compounds can be toxic and should be handled with care.[19][20]

-

Handling: Always work in a well-ventilated fume hood.[21] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22] Avoid inhalation of vapors and contact with skin and eyes.[22]

-

Reagents: Sodium metal reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

-

Emergency Procedures: In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[20] Be familiar with the location and use of safety showers and eyewash stations.[22]

Conclusion

The transesterification of dialkyl methylphosphonates is a versatile and efficient method for the synthesis of mixed alkyl methylphosphonates. By carefully controlling reaction parameters such as catalyst choice, temperature, and the removal of byproducts, researchers can achieve high yields of these valuable compounds. The protocols and guidelines presented in this document provide a solid foundation for the successful preparation and characterization of mixed alkyl methylphosphonates, facilitating their application in drug discovery and development.

References

- Agilent Technologies, Inc. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet.

- WorkSafe New Zealand. (2023). Working safely with organophosphates. Ground Rules.

- Dias, P. M., et al. (2026). Zirconium (IV)

- ResearchGate. (n.d.). a) Organic phosphates and phosphonates used as transesterification.... [Image].

- Google Patents. (n.d.). US3272892A - Method of preparing organic phosphonates by transesterification.

- Google Patents. (n.d.). US3320337A - Transesterification of phosphites.

- MDPI. (2024). Zirconium Phosphates and Phosphonates: Applications in Catalysis.

- N/A. (n.d.). Monitoring of the transesterification reaction by continuous off-line density measurements.

- OSTI. (n.d.). Direct Aryloxylation/Alkyloxylation of Dialkyl Phosphonates for the Synthesis of Mixed Phosphonates.

- MDPI. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- BYJU'S. (n.d.). Transesterification.

- Wikipedia. (n.d.). Dimethyl methylphosphonate.

- N/A. (n.d.).

- Rao, Y., et al. (2023). Mechanism of transesterification catalyzed by the supported sodium methoxide.

- Ji, X., et al. (2013). [Application of phosphates and phosphonates prodrugs in drug research and development]. Yao Xue Xue Bao.

- Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation.

- Quimica. (n.d.). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Master Organic Chemistry. (2022). Transesterification.

- New Jersey Department of Health. (n.d.). Right to Know - Hazardous Substance Fact Sheet.

- Holý, A., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry.

- SRS Biodiesel. (n.d.). Base Catalyzed Transesterification.

- L.S.College, Muzaffarpur. (2020).

- Pertusati, F., Serpi, M., & McGuigan, C. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA – Online Research @ Cardiff.

- Heidel, K. M., & Dowd, C. S. (2019). Phosphonate Prodrugs: An Overview and Recent Advances. Future Medicinal Chemistry.

- Russian Journal of General Chemistry. (2019).

- Chemistry LibreTexts. (2023). Transesterification.

- White, M. D., et al. (n.d.). Purification and Characterization of Phosphonoglycans from Glycomyces sp. Strain NRRL B-16210 and Stackebrandtia nassauensis NRRL B-16338. PMC.

Sources

- 1. osti.gov [osti.gov]

- 2. [Application of phosphates and phosphonates prodrugs in drug research and development] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphonate prodrugs: an overview and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]

- 8. Dimethyl methylphosphonate [medbox.iiab.me]

- 9. mdpi.com [mdpi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. byjus.com [byjus.com]

- 13. Base Catalyzed TransesterificationSRSINTL [srsintl.com]

- 14. Zirconium Phosphates and Phosphonates: Applications in Catalysis [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Frontiers | Zirconium (IV) layered phosphonate-phosphate as catalysts for the valorization of glycerol [frontiersin.org]

- 17. US3272892A - Method of preparing organic phosphonates by transesterification - Google Patents [patents.google.com]

- 18. Purification and Characterization of Phosphonoglycans from Glycomyces sp. Strain NRRL B-16210 and Stackebrandtia nassauensis NRRL B-16338 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Working safely with organophosphates - Ground Rules [groundrules.mpi.govt.nz]

- 20. nj.gov [nj.gov]

- 21. agilent.com [agilent.com]

- 22. fishersci.com [fishersci.com]

Application Note: Generation of Cyanomethyl Propyl Methylphosphonate Vapor for Sensor Testing

Abstract

This document provides a comprehensive guide for the controlled generation of cyanomethyl propyl methylphosphonate (CMPA) vapor for the purpose of sensor testing and calibration. Due to the limited availability of public data on the specific vapor pressure of CMPA, this application note emphasizes a systematic approach, beginning with the experimental determination of its vapor pressure, followed by detailed protocols for generating a stable and predictable vapor concentration. The methodologies described herein are grounded in established principles of physical chemistry and analytical instrumentation, ensuring a robust and reproducible approach for researchers and drug development professionals.

Introduction: The Challenge of Low-Volatility Analytes

Cyanomethyl propyl methylphosphonate (CMPA) is an organophosphorus compound of interest in various research and development fields, including the evaluation of chemical sensors. A critical challenge in testing sensors against such compounds is the accurate and repeatable generation of their vapors, especially given their anticipated low volatility. The vapor pressure of a compound is a fundamental property that dictates its concentration in the gas phase at a given temperature. For low-volatility compounds, this concentration can be in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, requiring highly sensitive and controlled generation techniques.

This guide provides a two-part framework: first, a protocol for the experimental determination of CMPA's vapor pressure, a necessary prerequisite for accurate vapor generation. Second, detailed methodologies for creating test atmospheres containing known concentrations of CMPA vapor for subsequent sensor calibration and performance validation.

Foundational Knowledge: Physicochemical Properties of CMPA

Table 1: Estimated Physicochemical Properties of Cyanomethyl Propyl Methylphosphonate and Related Compounds

| Property | Cyanomethyl Propyl Methylphosphonate (Estimated) | Diethyl (cyanomethyl)phosphonate[1][2][3][4][5] | Diisopropyl (cyanomethyl)phosphonate[6] | Dimethyl methylphosphonate (DMMP)[7][8] |

| CAS Number | Not readily available | 2537-48-6 | 21658-95-7 | 756-79-6 |

| Molecular Formula | C6H12NO3P | C6H12NO3P | C8H16NO3P | C3H9O3P |

| Molecular Weight | ~177.14 g/mol | 177.14 g/mol | 205.19 g/mol | 124.08 g/mol |

| Boiling Point | Likely >200 °C at atmospheric pressure | 101-102 °C at 0.4 mmHg | Not readily available | ~181 °C at 760 mmHg |

| Vapor Pressure | Expected to be low; requires experimental determination | Not readily available | Not readily available | 1.2 mmHg at 25 °C |

| Appearance | Likely a colorless to pale yellow liquid | Colorless to pale yellow liquid | Not readily available | Colorless liquid |

Note: The properties for CMPA are estimations based on its structure and comparison with related compounds. It is imperative to handle this compound with appropriate safety precautions in a certified laboratory environment.

Part I: Experimental Determination of Vapor Pressure

Accurate knowledge of the vapor pressure of CMPA as a function of temperature is the cornerstone of generating a test atmosphere with a known concentration. For low-volatility compounds, a dynamic method coupled with a sensitive detection technique is often most suitable.

Principle of the Gas Saturation Method

The gas saturation (or transpiration) method is a reliable technique for determining the vapor pressure of low-volatility substances[9]. This method involves passing a precisely controlled flow of an inert carrier gas (e.g., nitrogen or argon) through or over a sample of the compound maintained at a constant temperature. The carrier gas becomes saturated with the vapor of the compound. The mass of the vaporized compound is then determined by trapping it on a suitable sorbent and analyzing the sorbent, or by measuring the mass loss of the sample.

Experimental Protocol for Vapor Pressure Determination

Materials and Equipment:

-

Cyanomethyl propyl methylphosphonate (high purity)

-

Inert carrier gas (e.g., high-purity nitrogen)

-

Mass flow controllers

-

Constant temperature bath or oven with precise temperature control (±0.1 °C)

-

Saturation vessel (designed to ensure efficient saturation of the carrier gas)

-

Sorbent tubes (e.g., Tenax® TA or activated charcoal)[10]

-

Gas chromatograph with a mass spectrometer (GC-MS) or a phosphorus-specific detector (e.g., FPD or NPD)

-

Analytical balance (microgram sensitivity)

-

Calibrated thermocouples

Workflow Diagram:

Caption: Workflow for vapor pressure determination using the gas saturation method.

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh the sorbent tube before the experiment. Place a known mass of CMPA into the saturation vessel.

-

System Assembly: Assemble the apparatus as shown in the workflow diagram within a temperature-controlled environment (e.g., a laboratory fume hood).

-

Temperature Equilibration: Place the saturation vessel in the constant temperature bath and allow it to equilibrate to the desired temperature. Monitor the temperature with a calibrated thermocouple.

-

Gas Saturation: Start the flow of the inert carrier gas through the saturation vessel at a known, constant flow rate. The flow rate should be slow enough to ensure complete saturation.

-

Vapor Trapping: Pass the saturated gas stream through the pre-weighed sorbent tube for a recorded period.

-

Mass Determination: After the experiment, re-weigh the sorbent tube. The mass difference corresponds to the mass of CMPA collected. Alternatively, the sorbent can be analyzed by GC-MS after thermal desorption or solvent extraction to quantify the collected CMPA.

-

Vapor Pressure Calculation: The vapor pressure (P) at the experimental temperature (T) can be calculated using the following equation, derived from the ideal gas law:

P = (m / t) * (R * T) / (M * F)

Where:

-

m = mass of vaporized CMPA (g)

-

t = duration of gas flow (s)

-

R = ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T = absolute temperature of the saturation vessel (K)

-

M = molar mass of CMPA (g·mol⁻¹)